N-[2-(2-Methylphenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide N-[2-(2-Methylphenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1385412-51-0
VCID: VC4625277
InChI: InChI=1S/C19H26N2O2/c1-4-11-21-12-9-17(10-13-21)19(22)20-14-16(3)23-18-8-6-5-7-15(18)2/h1,5-8,16-17H,9-14H2,2-3H3,(H,20,22)
SMILES: CC1=CC=CC=C1OC(C)CNC(=O)C2CCN(CC2)CC#C
Molecular Formula: C19H26N2O2
Molecular Weight: 314.429

N-[2-(2-Methylphenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide

CAS No.: 1385412-51-0

Cat. No.: VC4625277

Molecular Formula: C19H26N2O2

Molecular Weight: 314.429

* For research use only. Not for human or veterinary use.

N-[2-(2-Methylphenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide - 1385412-51-0

Specification

CAS No. 1385412-51-0
Molecular Formula C19H26N2O2
Molecular Weight 314.429
IUPAC Name N-[2-(2-methylphenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide
Standard InChI InChI=1S/C19H26N2O2/c1-4-11-21-12-9-17(10-13-21)19(22)20-14-16(3)23-18-8-6-5-7-15(18)2/h1,5-8,16-17H,9-14H2,2-3H3,(H,20,22)
Standard InChI Key NXYCVSBUBJXKBO-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1OC(C)CNC(=O)C2CCN(CC2)CC#C

Introduction

Synthesis Pathway

The synthesis of this compound typically involves:

  • Preparation of the Piperidine Intermediate:

    • Starting with a piperidine derivative, functionalization occurs at the 4-position to introduce the carboxamide group.

  • Alkylation Reaction:

    • The prop-2-ynyl group is introduced via alkylation using a suitable alkynyl halide.

  • Attachment of the Phenoxy Group:

    • The phenoxy moiety is added through an etherification reaction involving 2-methylphenol and an appropriate alkylating agent.

These steps require careful optimization to ensure high yield and purity.

Pharmacological Potential

  • The piperidine scaffold is commonly found in drugs targeting the central nervous system (e.g., antipsychotics, analgesics).

  • The phenoxy group may enhance lipid membrane permeability, aiding bioavailability.

  • The carboxamide group can form hydrogen bonds with biological targets, such as enzymes or receptors.

Hypothetical Uses

  • Neurological Disorders:

    • Compounds with similar structures have been investigated for treating conditions like depression or anxiety.

  • Anti-inflammatory Agents:

    • The phenoxy and carboxamide functionalities could interact with inflammatory mediators.

  • Anticancer Research:

    • The alkynyl group might confer cytotoxic properties against tumor cells.

Key Research Areas

  • In Vitro Studies:

    • Assessing binding affinity to potential targets (e.g., neurotransmitter receptors).

  • Toxicity Profile:

    • Evaluating safety through cytotoxicity assays.

  • Pharmacokinetics:

    • Determining absorption, distribution, metabolism, and excretion (ADME) properties.

Challenges

  • Limited data on synthesis scalability.

  • Need for computational modeling to predict drug-likeness.

Comparison with Related Compounds

Compound NameSimilaritiesDifferences
N-[5-(Aminosulfonyl)-4-methylthiazolyl]acetamide Contains amide group; potential bioactivityLacks piperidine ring and alkynyl group
N4-phenylsubstituted pyrimidines Amide functionality; pharmacological relevanceDifferent heterocyclic core

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